C-8 Ceramide-1-phosphate

Description

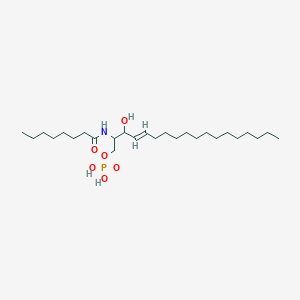

Structure

2D Structure

Properties

IUPAC Name |

[3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNYUXSRXINIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101164933 | |

| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-95-9 | |

| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-Hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]octanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

C-8 Ceramide-1-Phosphate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of a diverse array of cellular processes. As a phosphorylated derivative of ceramide, it often exhibits biological activities that are antagonistic to its precursor, contributing to the cellular "sphingolipid rheostat" that determines cell fate. This technical guide focuses on the mechanism of action of the short-chain, cell-permeable analog, C-8 Ceramide-1-Phosphate (C8-C1P). Due to its solubility and ability to mimic endogenous C1P, C8-C1P is a valuable tool for elucidating the complex signaling networks governed by this lipid mediator. This document provides an in-depth overview of the signaling pathways, molecular targets, and cellular effects of C8-C1P, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanisms of Action

C8-C1P exerts its influence through both intracellular and extracellular mechanisms, impacting cell survival, proliferation, migration, and inflammation. Its actions are mediated through direct interaction with intracellular effector proteins and engagement of cell surface receptors.

Pro-Survival and Anti-Apoptotic Signaling

A primary role of C1P is the promotion of cell survival and the inhibition of apoptosis. C8-C1P has been shown to prevent apoptosis by up-regulating anti-apoptotic proteins and activating key survival pathways.[1]

-

PI3K/Akt Pathway Activation: C8-C1P stimulates the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a central pathway in promoting cell survival.[2][3] This leads to the phosphorylation and activation of Akt (also known as Protein Kinase B or PKB).[4] Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins and activates transcription factors that promote the expression of survival genes.[2]

-

Upregulation of Bcl-2 Family Proteins: C8-C1P treatment leads to a significant increase in the expression of the anti-apoptotic protein BCL-2.[1] This upregulation is a critical downstream effect of the pro-survival pathways it activates. Natural C1P has also been shown to upregulate another anti-apoptotic member, Bcl-XL.[4]

-

Inhibition of Acid Sphingomyelinase (aSMase): C1P can directly inhibit the activity of aSMase, an enzyme that generates pro-apoptotic ceramide from sphingomyelin. This inhibition reduces the cellular levels of ceramide, thereby shifting the sphingolipid balance towards survival.[4]

Regulation of Cell Proliferation and Migration

C8-C1P is a potent mitogen, stimulating DNA synthesis and cell division.[5] It also plays a crucial role in directing cell migration, a key process in development, immune response, and cancer metastasis.

-

MAPK Pathway Activation: The mitogenic effects of C1P are mediated through the stimulation of several Mitogen-Activated Protein Kinase (MAPK) pathways. This includes the activation of the MEK/ERK1-2 and c-Jun N-terminal Kinase (JNK) pathways, which are crucial for transmitting proliferation signals to the nucleus.[2][3]

-

Extracellular Receptor Signaling: The pro-migratory effects of C1P are primarily initiated by its interaction with a putative G protein-coupled receptor (GPCR) on the cell surface.[6] This interaction is sensitive to pertussis toxin, suggesting the involvement of a Gi protein.[6] Receptor activation triggers downstream signaling cascades, including PI3K/Akt and MEK/ERK, leading to cell movement.[2] In macrophages, this stimulation of migration is mediated by the release of monocyte chemoattractant protein-1 (MCP-1).

Modulation of Inflammatory Responses

The role of C1P in inflammation is complex, with evidence supporting both pro- and anti-inflammatory functions.

-

Activation of cytosolic Phospholipase A₂ (cPLA₂): C1P is a direct activator of group IVA cytosolic phospholipase A₂ (cPLA₂), a key enzyme in the inflammatory process.[6][7] C1P binds to the C2 domain of cPLA₂, inducing its translocation to the Golgi and perinuclear regions and increasing its enzymatic activity.[7] This leads to the release of arachidonic acid, the precursor for the synthesis of pro-inflammatory eicosanoids like prostaglandins.[6]

-

NF-κB Pathway Regulation: C1P can modulate the activity of Nuclear Factor-kappa B (NF-κB), a central transcription factor in the inflammatory response.[2] In some contexts, C1P stimulates the DNA binding activity of NF-κB, downstream of the PI3K/Akt pathway, promoting the expression of pro-survival genes.[4] Conversely, in other models, such as in airway epithelial cells exposed to cigarette smoke extract, C8-C1P has been shown to inhibit NF-κB DNA binding in a dose-dependent manner, suggesting an anti-inflammatory role.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the mechanism of action of C8-C1P.

| Parameter | Value | Cell Type/System | Reference |

| Receptor Binding | |||

| Kd (Putative C1P Receptor) | ~7.8 µM | RAW 264.7 Macrophages | |

| Enzyme Activation | |||

| cPLA₂ EC₅₀ for Calcium | Lowered from 191 nM to 31 nM | In vitro assay | [7] |

| Cellular Responses | |||

| Effective Concentration | 1-20 µM | Human CD14+ Monocytes | [1] |

| Pro-migratory Concentration | 1 µM | Human CD14+ Monocytes | |

| cPLA₂ Translocation | 2.5 µM | A549 cells | [7] |

Table 1: Binding Affinities and Effective Concentrations of C8-C1P.

| Gene/Protein Target | Regulation by C8-C1P | Cell Type | Reference |

| Anti-Apoptotic | |||

| BCL-2 | Upregulated | Human CD14+ Monocytes | [1] |

| Bcl-XL | Upregulated | Macrophages | [4] |

| Signaling Kinases | |||

| p-ERK1/2 | Increased | Human CD14+ Monocytes | [1] |

| p-Akt (PKB) | Increased | Macrophages | [4] |

| Inflammatory Markers | |||

| CD80 | Decreased | Human CD14+ Monocytes | [1] |

| CD44 | Decreased | Human CD14+ Monocytes | [1] |

| HLA-DR | Decreased | Human CD14+ Monocytes | [1] |

| NF-κB DNA Binding | Decreased | BEAS-2B, A549 cells | [8] |

Table 2: Effects of C8-C1P on Gene and Protein Expression/Activity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for studying C8-C1P-mediated cell migration.

Caption: C8-C1P Signaling Pathways.

Caption: Transwell Migration Assay Workflow.

Experimental Protocols

Macrophage Transwell Migration Assay

This protocol is adapted from methodologies used to assess the chemotactic properties of C8-C1P on macrophages.[9]

-

Materials:

-

Transwell inserts (e.g., 6.5 mm diameter with 8 µm pores) for 24-well plates.

-

Macrophage cell line (e.g., J774A.1 or primary macrophages).

-

Chemotaxis buffer (e.g., RPMI 1640 + 0.02% BSA).

-

C8-Ceramide-1-Phosphate (stock solution prepared as per manufacturer's instructions).

-

Fixing solution (e.g., 70% ethanol or 4% paraformaldehyde).

-

Staining solution (e.g., Crystal Violet or Diff-Quick stain).

-

Cotton-tipped applicators.

-

-

Procedure:

-

Culture macrophages to ~80% confluency and serum-starve for 3-4 hours prior to the assay.

-

Harvest cells using a non-enzymatic cell dissociation solution and resuspend in chemotaxis buffer to a concentration of 1 x 10⁶ cells/mL.

-

Add 600 µL of chemotaxis buffer containing the desired concentration of C8-C1P (e.g., 1 µM) or vehicle control to the lower wells of the 24-well plate.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the cell suspension (1 x 10⁵ cells) to the upper chamber of each insert.

-

Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, carefully remove the inserts from the wells.

-

Using a cotton-tipped applicator, gently wipe the inside of the insert to remove non-migrated cells.

-

Fix the migrated cells on the bottom of the membrane by immersing the insert in fixing solution for 15-20 minutes.

-

Gently wash the membrane with PBS.

-

Stain the migrated cells by immersing the insert in staining solution for 10-20 minutes.

-

Wash the membrane again with water to remove excess stain and allow it to air dry.

-

Mount the membrane onto a microscope slide.

-

Count the number of migrated cells in several random high-power fields using a light microscope.

-

Quantify the results by calculating the average number of migrated cells per field.

-

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol outlines the general procedure for detecting the phosphorylation of Akt, a key indicator of PI3K pathway activation, in response to C8-C1P treatment.

-

Materials:

-

Cell line of interest cultured in appropriate media.

-

C8-Ceramide-1-Phosphate.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

ECL (Enhanced Chemiluminescence) detection reagents.

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for at least 4 hours.

-

Treat cells with C8-C1P at the desired concentrations for various time points (e.g., 15, 30, 60 minutes). Include an untreated control.

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (whole-cell lysate) and determine the protein concentration using a BCA assay.

-

Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again as in step 13.

-

Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against total Akt.

-

NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol describes a method to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a hallmark of NF-κB activation.[10]

-

Materials:

-

Cells cultured on glass coverslips in a 24-well plate.

-

C8-Ceramide-1-Phosphate.

-

Fixing solution: 4% Paraformaldehyde in PBS.

-

Permeabilization buffer: 0.2% Triton X-100 in PBS.

-

Blocking buffer: 1-3% BSA in PBS.

-

Primary antibody: Rabbit anti-NF-κB p65.

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488).

-

Nuclear counterstain: DAPI.

-

Mounting medium.

-

-

Procedure:

-

Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat cells with C8-C1P at the desired concentrations and for the appropriate duration. Include a positive control (e.g., TNF-α) and a vehicle control.

-

After treatment, wash the coverslips twice with PBS.

-

Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash twice with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash twice with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain the nuclei by incubating with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 staining will be predominantly cytoplasmic. Upon activation by C8-C1P, a significant portion of the p65 signal will co-localize with the DAPI nuclear stain.

-

Conclusion

This compound is a multifaceted signaling molecule that plays a pivotal role in the regulation of fundamental cellular processes. Its ability to activate pro-survival and pro-proliferative pathways, such as the PI3K/Akt and MAPK cascades, while also directly modulating key enzymes in the inflammatory response like cPLA₂, underscores its importance in cellular homeostasis and pathology. The dual nature of its action, occurring both intracellularly and via cell surface receptors, adds a layer of complexity to its signaling network. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of modulating C1P signaling. A thorough understanding of the C8-C1P mechanism of action is essential for the development of novel therapeutic strategies targeting diseases where these pathways are dysregulated, including cancer and chronic inflammatory disorders.

References

- 1. The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative features in human macrophages restraining the proinflammatory M1-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide 1-phosphate stimulates macrophage proliferation through activation of the PI3-kinase/PKB, JNK and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide 1-phosphate is a direct activator of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Directed migration of mouse macrophages in vitro involves myristoylated alanine-rich C-kinase substrate (MARCKS) protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

The Role of C-8 Ceramide-1-Phosphate in Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of fundamental cellular processes, including proliferation, survival, and inflammation.[1][2] It is synthesized from ceramide through the action of ceramide kinase (CerK).[3][4] C1P's biological activities are often studied using its synthetic, cell-permeable, short-chain analog, N-octanoyl-sphingosine-1-phosphate, commonly known as C-8 Ceramide-1-Phosphate (C8-C1P).[1] This technical guide provides an in-depth examination of the mechanisms by which C8-C1P promotes cell proliferation, summarizing key signaling pathways, quantitative effects, and relevant experimental protocols.

Core Signaling Pathways in C8-C1P-Mediated Proliferation

C8-C1P exerts its mitogenic effects by activating several key intracellular signaling cascades. While the precise mechanisms can be cell-type dependent, the primary pathways implicated in C1P-induced cell growth are the PI3K/Akt/mTOR, MAPK/ERK, and PKCα pathways. These actions are primarily mediated by intracellularly generated C1P, suggesting a receptor-independent mechanism for proliferation.[1][2]

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[5][6] C1P has been shown to potently activate this cascade. Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates the kinase Akt.[5] Activated Akt then phosphorylates a host of downstream targets, including components of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[1][7] mTORC1 activation is crucial for protein synthesis, a prerequisite for cell growth and proliferation.[7] C1P specifically causes the phosphorylation of the mTORC1 component PRAS40 to stimulate this pathway.[1]

Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling route that transduces extracellular signals to the nucleus to regulate gene expression and promote cell division.[8] C1P is a known activator of this pathway.[1][9] The cascade involves the sequential phosphorylation and activation of Raf, MEK1/2, and finally, the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10] Activated ERK1/2 translocates to the nucleus, where it phosphorylates transcription factors that control the expression of genes essential for cell cycle progression, such as c-Fos and c-Myc.[8][11]

Protein Kinase C-alpha (PKCα) and Cytosolic Phospholipase A2 (cPLA2)

C1P also stimulates cell proliferation through pathways involving Protein Kinase C-alpha (PKCα) and cytosolic phospholipase A2 (cPLA2). C1P induces the translocation of PKCα from the cytosol to the cell membrane, an event required for its mitogenic effect in macrophages.[4] Furthermore, C1P is a potent and direct activator of cPLA2.[3][12] This activation leads to the hydrolysis of membrane phospholipids to release arachidonic acid (AA).[12][13] AA and its metabolites, known as eicosanoids, can act as signaling molecules that promote cell proliferation.[12][14]

Quantitative Data on C8-C1P's Proliferative Effects

The mitogenic potency of C8-C1P has been demonstrated across various cell types. The first report of C1P's biological activity showed that synthetic short-chain C2-C1P and C8-C1P potently stimulate DNA synthesis and cell division in rat-1 fibroblasts.[1] Subsequent studies have confirmed these pro-proliferative effects in numerous other cell lines. While specific metrics like EC50 values are highly dependent on the cell type and experimental conditions, the consistent outcome is a significant increase in cell proliferation.

| Cell Type | Observed Proliferative Effect | Key Pathway(s) Implicated | Reference(s) |

| Rat-1 Fibroblasts | Stimulated DNA synthesis and cell division. | Not specified in initial report | [1][15] |

| Macrophages | Increased cell proliferation. | ERK1/2, JNK, PI3K/Akt/mTOR, PKCα | [1][4] |

| C2C12 Myoblasts | Stimulated proliferation and cell cycle progression. | PI3K/Akt, ERK1/2, mTOR | [16] |

| Kaposi Sarcoma Cells | Enhanced cell growth. | Not specified | [1] |

| Human Neuroblastoma Cells | Stimulated cell growth. | Not specified | [1] |

| Prostate Cancer Cells | Stimulated cell growth. | PPARβ/CerK/C1P | [1] |

Experimental Protocols

Investigating the role of C8-C1P in cell proliferation involves a combination of techniques to measure cell number, DNA synthesis, cell cycle progression, and the activation of signaling pathways.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This classic method measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Principle: Proliferating cells incorporate the radiolabeled nucleoside [³H]-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., C2C12 myoblasts) in multi-well plates and allow them to adhere.[16]

-

Serum Starvation: Synchronize cells in the G0/G1 phase of the cell cycle by incubating them in a low-serum medium.

-

Stimulation: Treat cells with various concentrations of C8-C1P or vehicle control for a specified period (e.g., 18-24 hours).

-

Radiolabeling: Add [³H]-thymidine to the culture medium for the final few hours of the incubation period.

-

Harvesting: Wash the cells to remove unincorporated thymidine, then lyse the cells or precipitate the DNA using trichloroacetic acid (TCA).

-

Quantification: Measure the incorporated radioactivity using a scintillation counter.

-

Western Blot Analysis for Signaling Pathway Activation

This technique is used to detect the phosphorylation state of key proteins, which indicates the activation of their respective signaling pathways.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the protein of interest (e.g., total Akt) and its phosphorylated form (e.g., phospho-Akt).

-

Methodology:

-

Cell Treatment: Treat cells with C8-C1P for short time points (e.g., 5, 15, 30, 60 minutes).

-

Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

Electrophoresis & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody against the phosphorylated protein of interest (e.g., p-ERK, p-Akt). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody against the total (non-phosphorylated) protein to serve as a loading control.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: A DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) is used to stain the cells. The fluorescence intensity of the dye is directly proportional to the DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase have intermediate DNA content.

-

Methodology:

-

Cell Treatment: Treat cells with C8-C1P for a duration sufficient to induce cell cycle progression (e.g., 24 hours).

-

Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold ethanol (e.g., 70%) to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA dye (e.g., PI) and RNase (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase can be calculated.

-

Conclusion

This compound is a potent mitogenic agent that stimulates cell proliferation through the activation of multiple, interconnected signaling pathways, most notably the PI3K/Akt/mTOR and MAPK/ERK cascades.[1][16] Its ability to promote cell growth has been documented in a variety of normal and transformed cell types, underscoring its fundamental role in cell biology.[1][9] The experimental protocols detailed herein provide a robust framework for researchers to investigate the nuanced effects of C8-C1P and the broader CerK/C1P axis. A thorough understanding of these mechanisms is critical for drug development professionals targeting sphingolipid metabolism in pathologies characterized by aberrant cell proliferation, such as cancer.[9][17]

References

- 1. mdpi.com [mdpi.com]

- 2. Regulation of cell growth, survival and migration by ceramide 1-phosphate - implications in lung cancer progression and inflammation [addi.ehu.eus]

- 3. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. Implication of Ceramide Kinase/C1P in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 12. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phospholipase A2 and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ovid.com [ovid.com]

- 16. Ceramide 1-phosphate stimulates proliferation of C2C12 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Implication of Ceramide Kinase/C1P in Cancer Development and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

C-8 Ceramide-1-Phosphate: A Technical Guide to its Role in Apoptosis Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that acts as a key regulator in the intricate balance between cell survival and apoptosis. As a phosphorylated metabolite of ceramide, C1P often exhibits biological activities that directly oppose its pro-apoptotic precursor. The use of synthetic, cell-permeable short-chain analogs, such as C-8 ceramide-1-phosphate (C8-C1P), has been instrumental in elucidating its intracellular functions. This technical guide provides an in-depth examination of the molecular mechanisms through which C8-C1P governs apoptosis. It details the signaling pathways modulated by C8-C1P, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams of the core biochemical processes. The evidence positions C1P and its analogs as significant targets for therapeutic intervention in diseases characterized by dysregulated apoptosis.

The Sphingolipid Rheostat: Ceramide vs. Ceramide-1-Phosphate

The fate of a cell—whether it proliferates, arrests, or undergoes programmed cell death—is heavily influenced by the dynamic equilibrium between various sphingolipid metabolites.[1][2] This concept, often termed the "sphingolipid rheostat," posits that the relative intracellular concentrations of pro-apoptotic ceramide and anti-apoptotic lipids like ceramide-1-phosphate (C1P) and sphingosine-1-phosphate (S1P) determine the cellular outcome.[2] While ceramide accumulation, induced by stressors like cytokine stimulation, chemotherapy, or radiation, pushes the cell towards apoptosis, its conversion to C1P by ceramide kinase (CerK) promotes cell survival and proliferation.[3][4][5]

dot

Caption: The Sphingolipid Rheostat.

Core Anti-Apoptotic Mechanisms of C8-C1P

C8-C1P exerts its pro-survival effects through a multi-pronged approach, targeting both the upstream generation of apoptotic signals and the downstream execution machinery. Its primary mechanisms involve the direct inhibition of ceramide-producing enzymes and the activation of potent pro-survival signaling cascades.

Inhibition of Pro-Apoptotic Ceramide Generation

A primary survival strategy of C1P is to suppress the accumulation of its precursor, ceramide. It achieves this by inhibiting key enzymes in both the sphingomyelin hydrolysis and de novo synthesis pathways.

-

Inhibition of Acid Sphingomyelinase (A-SMase): In bone marrow-derived macrophages (BMDMs), apoptosis induced by macrophage colony-stimulating factor (M-CSF) withdrawal is accompanied by A-SMase activation and subsequent ceramide accumulation.[6] Exogenously added C1P potently inhibits A-SMase activity in both intact cells and cell homogenates, suggesting a direct interaction.[4][6] This blockade prevents the generation of ceramide, thereby short-circuiting a key apoptotic signal.[4][6]

-

Inhibition of Serine Palmitoyltransferase (SPT): In other cell types, such as alveolar macrophages, apoptosis may be driven by the de novo synthesis of ceramide.[5][7] C1P has been shown to inhibit SPT, the rate-limiting enzyme in this pathway.[5][7] This action effectively halts the production of ceramide from scratch, preventing apoptosis and blocking the release of mitochondrial cytochrome c.[8]

Activation of Pro-Survival Signaling Pathways

C1P acts as an intracellular second messenger that activates several canonical signaling pathways essential for cell growth and survival.[3][9]

-

PI3K/Akt Pathway: A major mechanism for promoting cell survival is the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[4][5] C1P has been demonstrated to be a potent activator of this cascade.[3][8] Once activated, Akt phosphorylates and inactivates numerous pro-apoptotic targets, promoting cell survival.

-

NF-κB Activation: Downstream of the PI3K/Akt pathway, C1P enhances the activity of the transcription factor Nuclear Factor-kappa B (NF-κB).[3][7] NF-κB is a master regulator of gene expression and promotes the transcription of anti-apoptotic genes, including members of the Bcl-2 family like Bcl-xL.[3] This provides a direct link between C1P signaling and the transcriptional upregulation of survival factors.

-

ERK 1/2 Signaling: The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of the MAPK signaling pathway, which is strongly associated with cell proliferation and survival. C1P has been shown to trigger ERK signaling, contributing to its anti-apoptotic and mitogenic effects.[10]

dot

Caption: C8-C1P Anti-Apoptotic Signaling Pathways.

Downstream Effects on the Apoptotic Machinery

The culmination of C1P's inhibitory and activating signals is the suppression of the core apoptotic machinery.

-

Regulation of Bcl-2 Family Proteins: C1P signaling leads to the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][10] These proteins function at the mitochondrial membrane to prevent the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[11][12] Concurrently, C1P signaling can inhibit the pro-apoptotic protein Bax.[8]

-

Inhibition of Caspase Activation: By preventing cytochrome c release, C1P blocks the formation of the apoptosome and the subsequent activation of the initiator caspase-9 and the executioner caspase-3.[6][8] This directly halts the proteolytic cascade that dismantles the cell.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of C1P on apoptosis-related processes.

Table 1: Effects of C1P on Enzyme Activity and Apoptotic Markers

| Parameter | Cell Type | C1P Concentration | Effect | Reference |

| Acid Sphingomyelinase (A-SMase) Activity | Bone Marrow-Derived Macrophages | 30 µM | Complete inhibition | [3] |

| Serine Palmitoyltransferase (SPT) Activity | Alveolar NR8383 Macrophages | Not specified | Inhibition | [7] |

| DNA Fragmentation | Bone Marrow-Derived Macrophages | Not specified | Blocked | [3][6] |

| Caspase-9/Caspase-3 Pathway | Bone Marrow-Derived Macrophages | Not specified | Blocked | [3][6] |

Table 2: C1P Effects on Signaling and Inflammatory Molecules

| Parameter | Cell Type / Model | C8/C16-C1P Concentration | Effect | Reference | | :--- | :--- | :--- | :--- | | NF-κB DNA Binding (CSE-induced) | A549 & BEAS-2B cells | Dose-dependent | Significant reduction |[13] | | NF-κB DNA Binding (CS-induced) | Murine Lung Tissue | Not specified | Partial inhibition |[13] | | cPLA₂ Translocation | A549 cells | 2.5 µM | Induced translocation to Golgi |[14] | | cPLA₂ Enzymatic Activity | In vitro | Not specified | >2-fold increase (Ca²⁺ dependent) |[15] |

Note: CSE = Cigarette Smoke Extract; CS = Cigarette Smoke; cPLA₂ = cytosolic Phospholipase A₂.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the role of C8-C1P in apoptosis.

Cell Culture and Induction of Apoptosis

-

Cell Lines: Bone marrow-derived macrophages (BMDMs), alveolar NR8383 macrophages, or human airway epithelial cells (A549, BEAS-2B) are commonly used.

-

Apoptosis Induction:

-

C8-C1P Treatment: A stock solution of C8-C1P is prepared (e.g., in ethanol or PBS with fatty acid-free BSA).[1] Cells are pre-incubated with the desired concentration of C8-C1P (typically in the µM range) for a specified time (e.g., 1 hour) before or during the apoptotic stimulus.[13]

DNA Fragmentation (Ladder) Assay

This assay visualizes the characteristic cleavage of genomic DNA into internucleosomal fragments that occurs during apoptosis.

-

Cell Lysis: After treatment, collect both adherent and floating cells. Lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100), Tris-HCl, and EDTA.

-

RNA and Protein Removal: Treat the lysate with RNase A to remove RNA, followed by Proteinase K to digest proteins.

-

DNA Precipitation: Precipitate the DNA from the lysate using isopropanol or ethanol.

-

Electrophoresis: Resuspend the DNA pellet in a suitable buffer and run it on a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis, while a single high-molecular-weight band indicates healthy cells.

Western Blotting for Protein Analysis

This technique is used to detect the levels and activation (via phosphorylation) of key proteins in the signaling pathways.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific binding. Incubate with primary antibodies overnight at 4°C. Relevant antibodies include those against total and phosphorylated Akt, total and cleaved Caspase-3, Bcl-2, Bax, and a loading control like GAPDH or β-actin.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.[13]

-

Nuclear Extract Preparation: Isolate nuclei from treated cells and extract nuclear proteins using a high-salt buffer.

-

Probe Labeling: Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site and label it with a radioactive (³²P) or non-radioactive (e.g., biotin) tag.

-

Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Detection: Detect the probe by autoradiography (for ³²P) or a chemiluminescent reaction (for biotin). A "shifted" band indicates the presence of an active NF-κB-DNA complex.

dot

Caption: General Experimental Workflow.

Therapeutic Potential and Future Directions

The potent anti-apoptotic properties of C8-C1P and other C1P analogs highlight their therapeutic potential. In diseases characterized by excessive cell death, such as neurodegenerative disorders or ischemia-reperfusion injury, augmenting the C1P signal could be a viable strategy to protect cells and preserve tissue function. Conversely, in cancer, where apoptosis is often evaded, inhibiting Ceramide Kinase (CerK) to prevent the conversion of pro-apoptotic ceramide into C1P could be an effective way to sensitize tumor cells to chemotherapy.[2][4]

Further research is needed to fully understand the context-dependent roles of C1P. Its dual function as an intracellular anti-apoptotic messenger and a potential extracellular ligand for G-protein coupled receptors suggests a complex regulatory network.[3][9][16] Developing specific inhibitors of CerK and stable, targeted C1P agonists will be crucial for translating the foundational science of this lipid mediator into novel therapeutic strategies.

References

- 1. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Targeting the conversion of ceramide to sphingosine 1-phosphate as a novel strategy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Implication of Ceramide, Ceramide 1-Phosphate and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ceramide-1-phosphate blocks apoptosis through inhibition of acid sphingomyelinase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ceramide 1-phosphate inhibits serine palmitoyltransferase and blocks apoptosis in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival [mdpi.com]

- 9. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative features in human macrophages restraining the proinflammatory M1-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Ceramide 1-phosphate is a direct activator of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ceramide-1-phosphate activates cytosolic phospholipase A2alpha directly and by PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of C-8 Ceramide-1-Phosphate in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical regulator of inflammatory processes. While initially considered pro-inflammatory, a growing body of evidence highlights its nuanced and often anti-inflammatory role. This guide focuses on the short-chain analog, C-8 ceramide-1-phosphate (C8-C1P), and its impact on key inflammatory signaling pathways and mediator production. C8-C1P, due to its cell permeability, is a valuable tool for investigating the therapeutic potential of targeting C1P signaling in inflammatory diseases. This document provides an in-depth overview of its mechanisms of action, detailed experimental protocols, and quantitative data to support further research and development.

Core Concepts: C8-C1P in Inflammatory Signaling

C8-C1P exerts its influence on the inflammatory response primarily through the modulation of two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. Its effects are often observed in the context of stimulation by lipopolysaccharide (LPS), a component of Gram-negative bacteria that acts as a potent inflammatory trigger through Toll-like receptor 4 (TLR4).

The prevailing understanding is that exogenous C8-C1P can limit the inflammatory response by inhibiting the activation of NF-κB and MAPK pathways, which in turn reduces the production of pro-inflammatory cytokines.[1][2] This suggests a potential therapeutic role for C8-C1P and its analogs in conditions characterized by excessive inflammation.

Data Presentation: Quantitative Effects of C8-C1P on Inflammatory Markers

The following tables summarize the quantitative data from various studies on the effects of C8-C1P on key inflammatory readouts.

Table 1: Inhibition of NF-κB Activation

| Cell Type | Stimulus | C8-C1P Concentration | Effect on NF-κB Activity | Reference |

| HEK293 (TLR4-expressing) | 100 ng/mL LPS | 10 µM | Significant reduction in NF-κB-mediated gene transcription | [1][2] |

| BEAS-2B (airway epithelial) | 5% Cigarette Smoke Extract | 1-20 µM | Dose-dependent reduction in NF-κB DNA binding | [3] |

| A549 (airway epithelial) | 5% Cigarette Smoke Extract | 1-20 µM | Dose-dependent reduction in NF-κB DNA binding | [3] |

Table 2: Modulation of Cytokine Secretion

| Cell Type | Stimulus | C8-C1P Concentration | Cytokine | Effect | Reference |

| Human PBMCs | 100 ng/mL LPS | 10 µM | TNF-α | Reduction | [1] |

| Human PBMCs | 100 ng/mL LPS | 10 µM | IL-6 | Reduction | [1] |

| Human PBMCs | 100 ng/mL LPS | 10 µM | IL-8 | Reduction | [1] |

| Human PBMCs | 100 ng/mL LPS | 10 µM | IL-1β | Reduction | [1] |

| Human CD14+ Monocytes | 10 ng/mL LPS | 1-20 µM | IL-6 | Dose-dependent reduction | [4] |

| Human CD14+ Monocytes | 10 ng/mL LPS | 1-20 µM | TNF-α | No significant change | [4] |

| Human CD14+ Monocytes | 10 ng/mL LPS | 1-20 µM | IL-1β | No significant change | [4] |

Table 3: Effects on Other Inflammatory Processes

| Process | Cell/Animal Model | C8-C1P Concentration/Dose | Effect | Reference |

| Macrophage Polarization | Human Monocyte-Derived Macrophages | 1-20 µM | Skews differentiation towards a pro-resolutive phenotype | [4][5] |

| Apoptosis Prevention | Human CD14+ Monocytes | 20 µM | Reduces early apoptosis | [4] |

| Lung Inflammation | Mouse Model (Cigarette Smoke-Induced) | Not specified | Partially inhibited NF-κB DNA binding in lung tissue | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by C8-C1P and a typical experimental workflow for studying its effects.

Caption: C8-C1P inhibits LPS-induced inflammatory signaling pathways.

Caption: Workflow for studying C8-C1P's anti-inflammatory effects.

Experimental Protocols

Preparation of C8-C1P Liposomes

The cellular delivery of C8-C1P is often facilitated by its incorporation into liposomes.

Materials:

-

Dipalmitoylphosphatidylcholine (DPPC)

-

This compound (C8-C1P)

-

Chloroform

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Probe sonicator

-

Extruder with polycarbonate membranes (100 nm pore size)

Protocol:

-

Dissolve DPPC and C8-C1P in chloroform in a round-bottom flask at a desired molar ratio (e.g., 9:1 DPPC:C8-C1P).

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

Subject the MLV suspension to probe sonication on ice to reduce the size of the vesicles.

-

Extrude the liposome suspension through a 100 nm polycarbonate membrane multiple times using a mini-extruder to generate unilamellar vesicles of a uniform size.

-

Store the prepared liposomes at 4°C.

NF-κB Reporter Assay in HEK293-TLR4 Cells

This assay quantitatively measures the effect of C8-C1P on NF-κB transcriptional activity.

Materials:

-

HEK293 cells stably expressing TLR4, MD-2, and CD14, and an NF-κB-driven secreted alkaline phosphatase (SEAP) reporter plasmid.

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

C8-C1P liposomes

-

Lipopolysaccharide (LPS) from E. coli

-

SEAP detection reagent

-

96-well plates

-

Plate reader

Protocol:

-

Seed the HEK293-TLR4/NF-κB-SEAP reporter cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with serum-free DMEM and pre-treat the cells with various concentrations of C8-C1P liposomes (e.g., 1, 5, 10, 20 µM) or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Collect a small aliquot of the cell culture supernatant.

-

Add the supernatant to the SEAP detection reagent according to the manufacturer's instructions.

-

Incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a plate reader.

-

Normalize the results to the vehicle-treated, LPS-stimulated control.

Cytokine Measurement in Human PBMCs by ELISA

This protocol details the measurement of pro-inflammatory cytokines released from primary human cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium with 10% FBS

-

C8-C1P liposomes

-

Lipopolysaccharide (LPS)

-

ELISA kits for human TNF-α, IL-6, IL-8, and IL-1β

-

96-well plates

Protocol:

-

Plate freshly isolated human PBMCs in a 96-well plate.

-

Pre-treat the cells with C8-C1P liposomes (e.g., 10 µM) or vehicle control for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Perform ELISAs for TNF-α, IL-6, IL-8, and IL-1β on the collected supernatants according to the manufacturer's protocols.

-

Calculate the cytokine concentrations based on the standard curves.

Western Blot Analysis of NF-κB and MAPK Signaling

This method is used to assess the phosphorylation status of key signaling proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture and treat cells with C8-C1P and LPS as described in the previous protocols for shorter time points (e.g., 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of C8-C1P and other C1P analogs in inflammatory diseases. The ability of C8-C1P to skew macrophage polarization towards a pro-resolving phenotype further underscores its potential as a modulator of the entire inflammatory process, from initiation to resolution. Future studies should continue to elucidate the precise molecular targets of C8-C1P and explore its efficacy in in vivo models of chronic inflammation.

References

- 1. Exogenous Ceramide-1-phosphate Reduces Lipopolysaccharide (LPS)-mediated Cytokine Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exogenous ceramide-1-phosphate reduces lipopolysaccharide (LPS)-mediated cytokine expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative features in human macrophages restraining the proinflammatory M1-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to C-8 Ceramide-1-Phosphate: Structure, Synthesis, and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-8 Ceramide-1-phosphate (C8-C1P) is a synthetic, short-chain analog of the naturally occurring bioactive sphingolipid, ceramide-1-phosphate (C1P). As a cell-permeable derivative, C8-C1P serves as a valuable tool for investigating the complex signaling pathways regulated by C1P. Unlike its precursor, ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C1P, and by extension C8-C1P, plays a critical role in promoting cell survival, proliferation, and inflammation. This technical guide provides a comprehensive overview of the structure, synthesis, and key signaling pathways of C8-C1P, tailored for professionals in research and drug development.

Structure of this compound

This compound is characterized by a sphingoid base linked to a saturated eight-carbon fatty acid (octanoic acid) via an amide bond, with a phosphate group esterified to the primary hydroxyl group of the sphingosine backbone.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₂₆H₅₂NO₆P |

| IUPAC Name | [3-hydroxy-2-(octanoylamino)octadec-4-en-1-yl] dihydrogen phosphate |

| Synonyms | N-octanoyl-sphingosine-1-phosphate, CerP(d18:1/8:0) |

| Molecular Weight | 505.67 g/mol |

| Appearance | White to off-white solid |

| Purity (typical) | ≥90% to >99%[1][2] |

Synthesis of this compound

The synthesis of C8-C1P can be approached through two primary routes: enzymatic synthesis and chemical synthesis. While enzymatic synthesis mirrors the biological production of C1P, chemical synthesis offers a more controlled and scalable method for producing this synthetic analog.

Enzymatic Synthesis

In biological systems, C1P is synthesized from ceramide by the action of ceramide kinase (CerK).[3][4] However, studies have shown that short-chain ceramides, such as C8-ceramide, can be poor substrates for CerK, making this a less efficient method for in vitro production.[4]

Experimental Protocol: Enzymatic Synthesis of C1P (General)

This protocol is a general representation of the enzymatic synthesis of C1P and may require optimization for C8-ceramide.

Materials:

-

C-8 Ceramide

-

Recombinant human Ceramide Kinase (CerK)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Lipid extraction solvents (e.g., Chloroform:Methanol mixture)

-

TLC (Thin Layer Chromatography) system for product analysis

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, a specified concentration of C-8 Ceramide (solubilized with a suitable carrier like BSA), and ATP.

-

Initiate the reaction by adding a purified, active preparation of CerK.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the lipids from the reaction mixture using a biphasic solvent system (e.g., Folch extraction).

-

Analyze the lipid extract by TLC to confirm the formation of this compound and assess the conversion efficiency.

Chemical Synthesis

A more efficient and commonly employed method for producing C8-C1P is through chemical synthesis. An effective one-pot procedure starting from sphingosine-1-phosphate has been developed, which can be adapted for the synthesis of various N-acyl ceramide-1-phosphates, including the C8 analog.

Experimental Protocol: Chemical Synthesis of this compound

This protocol is adapted from the general method for synthesizing ceramide-1-phosphates from sphingosine-1-phosphate.

Materials:

-

Sphingosine-1-phosphate (S1P)

-

Octanoyl chloride (or other activated octanoic acid derivative)

-

Silylating agent (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Reversed-phase chromatography material

Procedure:

-

In situ Silylation: Dissolve sphingosine-1-phosphate in the anhydrous solvent. Add the silylating agent and DIPEA to the solution to protect the hydroxyl and phosphate groups and to increase solubility.

-

Acylation: To the silylated S1P solution, add octanoyl chloride dropwise at room temperature. The reaction is typically stirred for several hours to ensure complete acylation of the amino group.

-

Deprotection and Purification: The silyl protecting groups are cleaved simultaneously during purification. The reaction mixture is concentrated and then purified using medium pressure liquid chromatography on a reversed-phase column to yield the final this compound.

-

Characterization: The purity and identity of the final product should be confirmed by techniques such as ¹H NMR, ³¹P NMR, and mass spectrometry.

Signaling Pathways of this compound

C8-C1P, acting as a C1P mimetic, influences a variety of cellular processes by activating specific signaling cascades. Its effects are often contrary to those of ceramide, promoting cell growth and survival.

Pro-Proliferative and Pro-Survival Signaling

C8-C1P has been shown to stimulate DNA synthesis and cell division in a concentration-dependent manner, typically in the range of 1-10 µM.[5] This mitogenic effect is mediated through the activation of several key signaling pathways:

-

MEK/ERK1-2 Pathway: C1P activates the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of ERK1 and ERK2, which in turn regulate transcription factors involved in cell proliferation.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling axis is a critical regulator of cell survival. C1P activates this pathway, leading to the phosphorylation of Akt, which then phosphorylates and inactivates pro-apoptotic proteins and activates pro-survival transcription factors.

-

NF-κB Activation: C1P stimulates the activity of the transcription factor NF-κB, which is a key regulator of genes involved in cell survival and inflammation.[3]

Role in Inflammation and Cell Migration

C1P is a key mediator in inflammatory responses. It has been shown to stimulate the migration of macrophages, a critical event in inflammation. C8-C1P has been observed to be a chemoattractant for human monocytes at a concentration of 1µM.[6] This process is also linked to the activation of the PI3K/Akt and ERK pathways.

References

- 1. caymanchem.com [caymanchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Short-chain ceramide-1-phosphates are novel stimulators of DNA synthesis and cell division: antagonism by cell-permeable ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative features in human macrophages restraining the proinflammatory M1-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

C-8 Ceramide-1-Phosphate: A Technical Guide to its Role as a Second Messenger

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical second messenger in a multitude of cellular processes. While endogenous C1P typically possesses long acyl chains, the synthetic, cell-permeable analog, C-8 Ceramide-1-Phosphate (C8-C1P), has become an invaluable tool for elucidating the intracellular signaling cascades governed by this lipid mediator. This technical guide provides an in-depth exploration of C8-C1P's function as a second messenger, detailing its synthesis, signaling pathways, and impact on cellular physiology. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The sphingolipid ceramide is widely recognized for its roles in inducing apoptosis and cell cycle arrest. However, its phosphorylated derivative, ceramide-1-phosphate (C1P), exerts opposing effects, promoting cell survival, proliferation, and inflammation.[1][2] The balance between ceramide and C1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. C8-C1P, with its shorter acyl chain, readily crosses the plasma membrane, allowing for the direct investigation of intracellular C1P-mediated events. This guide will focus on the functions of C8-C1P as an intracellular signaling molecule.

Biosynthesis and Metabolism of this compound

The primary enzyme responsible for the synthesis of C1P is Ceramide Kinase (CerK) , which catalyzes the ATP-dependent phosphorylation of ceramide.[3][4] CerK is predominantly localized to the Golgi apparatus.[5][6] The reverse reaction, the dephosphorylation of C1P back to ceramide, is carried out by C1P phosphatases. The metabolic interplay between ceramide and C1P is a key regulatory node in cellular signaling.

Below is a diagram illustrating the core synthesis and degradation pathway of C1P.

Key Signaling Pathways Activated by C8-C1P

C8-C1P has been demonstrated to modulate several critical signaling pathways, primarily promoting cell survival and proliferation. These include the PI3K/Akt, MEK/ERK, and NF-κB pathways.

The PI3K/Akt/mTOR Pathway

A major mechanism by which C1P promotes cell survival is through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B, PKB) signaling cascade.[6] This pathway is central to cell growth, proliferation, and survival.

The MEK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK/ERK cascade, is another key target of C1P signaling, leading to cell proliferation.[2]

The NF-κB Pathway

C1P has been shown to stimulate the activity of the transcription factor Nuclear Factor-kappa B (NF-κB), which is a critical regulator of genes involved in survival, inflammation, and immunity.[2][3]

References

- 1. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival [mdpi.com]

An In-depth Technical Guide to Intracellular vs. Extracellular C8-Ceramide-1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of C8-Ceramide-1-Phosphate Dichotomy

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, exhibits a fascinating duality in its cellular signaling, contingent on its location. The C8 isoform (C8-C1P), with its shorter acyl chain, is a valuable tool for elucidating these distinct roles. Intracellularly, C8-C1P functions as a critical second messenger, orchestrating cell survival and inflammatory responses. In contrast, extracellular C8-C1P acts as a signaling ligand, binding to a putative cell surface receptor to primarily regulate cell migration. This guide provides a comprehensive overview of these divergent functions, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data differentiating the effects of intracellular and extracellular C8-C1P.

| Parameter | Intracellular C8-C1P | Extracellular C8-C1P | Cell Type | Reference |

| Primary Function | Pro-survival, Pro-inflammatory | Pro-migratory | Various | [1][2] |

| Receptor/Target | cPLA2, PI3K/Akt pathway components | Putative Gi protein-coupled receptor | Various | [1][3] |

| Receptor Binding Affinity (Kd) | N/A | ~7.8 µM | Macrophages | [1] |

| Effective Concentration (Cell Survival) | Micromolar range (e.g., reduces early apoptotic monocytes at 20 µM) | N/A | Human CD14+ Monocytes | [4] |

| Effective Concentration (Migration) | Ineffective | 1 µM significantly increases migration | Human CD14+ Monocytes | [4] |

| Effect on TNF-α Secretion (LPS-stimulated) | Can inhibit TNF-α production at low LPS concentrations (1 ng/mL) but not high (100 ng/mL) | Additive inhibition with PCERA-1, suggesting a distinct mechanism. | J774 Macrophages | [4][5] |

| Effect on IL-6 Secretion (LPS-stimulated) | N/A | Dampens IL-6 production at 20 µM | Human CD14+ Monocytes | [4] |

| Effect on IL-10 Secretion (LPS-stimulated) | N/A | No significant change | Human CD14+ Monocytes | [4] |

Mandatory Visualizations: Signaling Pathways and Workflows

Intracellular C8-C1P Signaling

Caption: Intracellular C8-C1P signaling pathways.

Extracellular C8-C1P Signaling

Caption: Extracellular C8-C1P signaling pathway.

Experimental Workflow: Macrophage Migration Assay

Caption: Workflow for a transwell macrophage migration assay.

Experimental Protocols

Macrophage Migration Assay (Transwell Assay)

This protocol is adapted from methodologies used to assess the chemotactic effect of extracellular C8-C1P on macrophages.[5]

-

Materials:

-

RAW264.7 macrophages

-

24-well chemotaxis chambers (e.g., Transwell with 8.0 µm pore size)

-

Serum-free culture medium

-

C8-Ceramide-1-Phosphate (C8-C1P)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

5% Formaldehyde

-

Hematoxylin and Eosin stain

-

Cotton swabs

-

Microscope

-

-

Procedure:

-

Culture RAW264.7 macrophages to 80% confluency.

-

Harvest cells and resuspend in serum-free culture medium to a concentration of 1 x 10^6 cells/mL.

-

Prepare the chemoattractant solution in the lower compartment of the transwell plate: culture medium supplemented with 0.1% fatty acid-free BSA, 0.2% charcoal-stripped FBS, and the desired concentration of C8-C1P (e.g., 1 µM).[4] A control well should contain the medium without C8-C1P.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper well of the transwell insert.

-

Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully remove the transwell inserts.

-

Remove the non-migrated cells from the upper surface of the filter by gently scraping with a cotton swab.

-

Fix the filters by immersing the inserts in 5% formaldehyde for 10 minutes.

-

Stain the migrated cells on the lower surface of the filter with Hematoxylin and Eosin.

-

Allow the filters to dry, then mount them on a microscope slide.

-

Count the number of migrated cells in several random high-power fields under a microscope.

-

Express the results as the average number of migrated cells per field.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol is designed to detect the activation of the ERK1/2 pathway in response to extracellular C8-C1P.[5]

-

Materials:

-

RAW264.7 macrophages

-

12-well plates

-

Culture medium with 0.1% FBS

-

C8-Ceramide-1-Phosphate (C8-C1P)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed RAW264.7 macrophages at a density of 4 x 10^5 cells per well in 12-well plates and allow them to adhere overnight.

-

Starve the cells in culture medium supplemented with 0.1% FBS for 24 hours.

-

Stimulate the cells with the desired concentration of C8-C1P for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.

-

After stimulation, wash the cells twice with ice-cold PBS.

-

Lyse the cells in 100 µL of lysis buffer for 1 hour at 4°C.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Cytosolic Phospholipase A2 (cPLA2) Activity Assay

This protocol provides a framework for measuring the activation of cPLA2 by intracellular C8-C1P.

-

Materials:

-

Cell line of interest (e.g., A549 lung adenocarcinoma cells)

-

Culture medium

-

[3H]-Arachidonic Acid

-

C8-Ceramide-1-Phosphate (C8-C1P)

-

Cell lysis buffer

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Thin Layer Chromatography (TLC) plates

-

Scintillation counter and fluid

-

-

Procedure:

-

Label cells with [3H]-Arachidonic Acid (e.g., 0.5 µCi/mL) in culture medium for 18-24 hours.

-

Wash the cells to remove unincorporated [3H]-Arachidonic Acid.

-

Treat the cells with a vehicle control or C8-C1P at various concentrations and for different time points. Note: To study intracellular C8-C1P, one might use a cell-permeable C8-ceramide and stimulate its conversion to C8-C1P by activating CerK, or directly introduce C8-C1P into the cells via lipofection or other delivery methods.

-

After treatment, collect the culture medium.

-

Lyse the cells and scrape them from the plate.

-

Perform lipid extraction on both the culture medium and the cell lysates using a method such as the Bligh and Dyer procedure.

-

Separate the lipids by Thin Layer Chromatography (TLC) using a solvent system that resolves arachidonic acid from other lipids.

-

Identify the spot corresponding to arachidonic acid by co-migration with a known standard.

-

Scrape the silica from the TLC plate corresponding to the arachidonic acid spot.

-

Quantify the amount of radioactivity using a scintillation counter.

-

Express cPLA2 activity as the percentage of total incorporated [3H]-Arachidonic Acid that is released into the medium.

-

Conclusion

The distinct signaling paradigms of intracellular and extracellular C8-ceramide-1-phosphate underscore the importance of lipid compartmentalization in cellular communication. Intracellular C8-C1P acts as a vital second messenger in pro-survival and inflammatory pathways, while its extracellular counterpart functions as a ligand to drive cell migration. A thorough understanding of these separate roles, facilitated by the experimental approaches detailed in this guide, is crucial for the development of targeted therapeutics for a range of pathologies, including cancer and inflammatory diseases. Researchers and drug development professionals can leverage this knowledge to design more specific and effective interventions that modulate the sphingolipid rheostat with greater precision.

References

- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The synthetic phospholipid C8-C1P determines pro-angiogenic and pro-reparative features in human macrophages restraining the proinflammatory M1-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exogenous ceramide-1-phosphate (C1P) and phospho-ceramide analogue-1 (PCERA-1) regulate key macrophage activities via distinct receptors - PMC [pmc.ncbi.nlm.nih.gov]

C-8 Ceramide-1-Phosphate in Macrophage Biology: A Technical Guide

Introduction

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, is an important regulator of cellular homeostasis.[1] It is synthesized from ceramide through the action of ceramide kinase (CERK).[2][3] While its parent molecule, ceramide, is often associated with apoptosis, C1P has been shown to be mitogenic and possess anti-apoptotic properties in various cell types, including macrophages.[2][4][5] C1P can act both as an intracellular second messenger and as an extracellular ligand that binds to a specific G protein-coupled receptor, giving it a dual regulatory capacity.[2][3] This guide focuses on the synthetic, short-chain analog, C-8 ceramide-1-phosphate (C8-C1P), and its multifaceted role in macrophage biology, with implications for inflammation, tissue repair, and drug development.

Data Presentation: Quantitative Effects of C1P on Macrophages

The following tables summarize the quantitative data from various studies on the effects of C1P on macrophage functions.

Table 1: Effects of C8-C1P on Macrophage Inflammatory Responses

| Cell Type | Treatment | Target Molecule | Effect | Reference |

| Human CD14+ Monocytes | C8-C1P (1-20 µM) + LPS (10 ng/mL) | CD80 Expression | Concentration-dependent decrease | [6][7] |

| Human CD14+ Monocytes | C8-C1P (1-20 µM) + LPS (10 ng/mL) | CD44 Expression | Concentration-dependent decrease | [6][7] |

| Human CD14+ Monocytes | C8-C1P (20 µM) + LPS (10 ng/mL) | IL-6 Secretion | Dampened production | [7] |

| Human CD14+ Monocytes | C8-C1P (20 µM) + LPS (10 ng/mL) | IL-1β Secretion | No significant change | [7] |

| Human CD14+ Monocytes | C8-C1P (20 µM) + LPS (10 ng/mL) | TNFα Secretion | No significant change | [7] |

Table 2: Pro-proliferative and Pro-survival Effects of C1P on Macrophages

| Cell Type | Treatment | Effect | Pathway Implicated | Reference |

| Murine Bone Marrow-Derived Macrophages | C1P | Stimulation of DNA synthesis and cell division | PI3-K/PKB, JNK, ERK1/2 | [4] |

| Macrophages | C1P | Upregulation of Bcl-XL | PI3-K/PKB/NF-κB | [2][5] |

| Human CD14+ Monocytes | C8-C1P | Prevention of apoptosis | Induction of BCL-2 | [6][8] |

Table 3: Role of C1P in Macrophage Migration and Phagocytosis

| Cell Type | Treatment | Effect | Fold Increase | Reference |